molecular formula C18H13Cl2N5 B2915780 [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine CAS No. 890897-01-5

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine

Cat. No. B2915780
M. Wt: 370.24
InChI Key: QGQRBBJJWSAQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives, including structures related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity than the reference drug doxorubicin in some cases. These compounds also exhibited good to excellent antimicrobial activity, highlighting their potential as dual-function agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitumor Activities

Another study focused on the synthesis and structural characterization of pyrazole derivatives, which identified antitumor, antifungal, and antibacterial pharmacophore sites. The armed pyrazoles were crystallized, and their biological activity against breast cancer and microbes was confirmed, providing a deeper understanding of the structural basis for their biological activities (Titi et al., 2020).

Antiviral Activity

Further research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine revealed compounds with significant A1 adenosine receptor affinity. This class of compounds, including those with 3-chlorophenyl and butyl groups, showed potential for further development as therapeutic agents, indicating their versatility in drug design (Harden, Quinn, & Scammells, 1991).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c1-11-3-2-4-12(7-11)24-17-14-9-23-25(18(14)22-10-21-17)13-5-6-15(19)16(20)8-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQRBBJJWSAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine

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